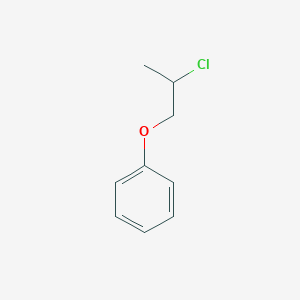

(2-Chloropropoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340489 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-30-8 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloropropoxy)benzene

This guide provides a comprehensive overview of the synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical and pharmaceutical applications. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the underlying mechanistic principles, detailed experimental protocols, and critical considerations for process optimization and control.

Introduction: The Significance of this compound

This compound, also known as 1-phenoxy-2-chloropropane, is an aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a stable phenoxy group, allows for a variety of subsequent chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide focuses on the most prevalent and efficient method for its synthesis: the Williamson ether synthesis.

Mechanistic Overview: The Williamson Ether Synthesis

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core principle involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2]

In the context of this compound synthesis, the key steps are:

-

Deprotonation of Phenol: Phenol is a weak acid and is deprotonated by a suitable base to form the more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to weaker bases like potassium carbonate (K₂CO₃), depending on the reaction conditions.[3]

-

Nucleophilic Attack: The resulting sodium or potassium phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of an appropriate alkyl halide. For the synthesis of this compound, 1,2-dichloropropane is a common and effective alkylating agent. The phenoxide ion attacks the secondary carbon of 1,2-dichloropropane, leading to the displacement of a chloride ion and the formation of the desired ether linkage.

Controlling Regioselectivity: O-alkylation vs. C-alkylation

A critical consideration in the alkylation of phenols is the competition between O-alkylation (formation of an ether) and C-alkylation (formation of a carbon-carbon bond at the ortho or para position of the aromatic ring).[4] The choice of solvent and reaction conditions plays a significant role in directing the reaction towards the desired O-alkylation product. Aprotic polar solvents, such as acetonitrile or dimethylformamide (DMF), are known to favor SN2 reactions and, consequently, O-alkylation.[5] Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its nucleophilicity and potentially leading to a higher proportion of C-alkylation.[5]

The Role of Phase-Transfer Catalysis

To enhance reaction rates and improve yields, particularly in industrial settings, phase-transfer catalysis (PTC) is often employed.[6] This technique is especially useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of the base and an organic solution of the phenol and alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide. This allows the reaction to proceed under milder conditions and often with improved efficiency.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis using phenol and 1,2-dichloropropane under phase-transfer catalysis conditions.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Phenol | C₆H₅OH | 94.11 | 1.0 eq | Starting Material |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 1.5 eq | Alkylating Agent |

| Sodium Hydroxide | NaOH | 40.00 | 1.2 eq | Base |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.05 eq | Phase-Transfer Catalyst |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying Agent |

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (1.0 eq) and toluene.

-

Base and Catalyst Addition: To this solution, add a 50% (w/v) aqueous solution of sodium hydroxide (1.2 eq) and tetrabutylammonium bromide (0.05 eq).

-

Addition of Alkylating Agent: Begin vigorous stirring and heat the mixture to 70-80°C. Slowly add 1,2-dichloropropane (1.5 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction temperature and continue vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (phenol) is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualization of the Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁ClO |

| Molar Mass | 170.63 g/mol [7] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-225 °C (at atmospheric pressure) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methine (CH), methylene (CH₂), and methyl (CH₃) protons of the 2-chloropropoxy group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will display distinct peaks for the carbons of the benzene ring and the three carbons of the 2-chloropropoxy side chain.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds (aromatic and aliphatic), and the C-Cl bond.

Potential Side Reactions and Optimization

The primary side reaction of concern is the competing C-alkylation of the phenol ring.[4] To minimize this and maximize the yield of the desired O-alkylated product, the following factors should be carefully controlled:

-

Choice of Solvent: As previously discussed, aprotic polar solvents are preferred.

-

Temperature: While higher temperatures can increase the reaction rate, they may also favor the thermodynamically more stable C-alkylated products. Therefore, the reaction temperature should be optimized to achieve a reasonable reaction rate while minimizing side product formation.

-

Base Concentration: The concentration of the base should be sufficient to ensure complete deprotonation of the phenol without promoting unwanted side reactions.

Another potential side reaction is the further reaction of the product with the phenoxide ion, leading to the formation of a diether by-product. Using a slight excess of the dihaloalkane can help to mitigate this.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the production of this compound. By carefully selecting the reaction conditions, including the base, solvent, and the use of a phase-transfer catalyst, high yields of the desired O-alkylated product can be achieved. Proper control of reaction parameters is crucial to minimize side reactions and ensure the purity of the final product. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231365, (2-Chloropropyl)benzene.

- Royal Society of Chemistry. (n.d.). Supporting Information for....

- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.

- Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.

- MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Márquez, A. M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 441-453.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- Gyan Sanchay. (n.d.). Phenol reaction.

- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.

- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.

- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Infinity Learn. (2024, December 28). Phenol Reactions in One Shot | Class 12 Chemistry | NEET 2025 Preparation [Video]. YouTube.

Sources

- 1. Benzene, 1-chloro-2-propyl- [webbook.nist.gov]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]

- 7. (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chloropropoxy)benzene for Advanced Research

This guide serves as a comprehensive technical resource on (2-Chloropropoxy)benzene, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and reactivity, grounded in established chemical principles. The structure herein is tailored to logically present the scientific narrative of this compound, emphasizing causality and practical application.

Core Molecular Identity and Physicochemical Profile

This compound, a halogenated aromatic ether, possesses a unique combination of reactive sites—a secondary alkyl chloride and an activated aromatic ring—making it a versatile intermediate in organic synthesis. Its fundamental properties are crucial for designing reaction conditions and predicting its behavior in various chemical environments.

Identifiers and Molecular Structure

-

IUPAC Name: 2-chloropropoxybenzene[1]

-

Synonyms: 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether[1]

-

CAS Number: 53491-30-8[1]

-

Molecular Formula: C₉H₁₁ClO[1]

-

Canonical SMILES: CC(COC1=CC=CC=C1)Cl[1]

-

InChI Key: LTRAIWUUCBYXHZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The majority of publicly available physical property data for this compound is computationally derived. These values provide useful estimates for experimental design but should be confirmed empirically where precise values are critical.

| Property | Value | Source |

| Molecular Weight | 170.63 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 170.0498427 Da | PubChem (Computed)[1] |

| XLogP3 (Octanol/Water Partition Coefficient) | 3.2 | PubChem (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an empirical confirmation of the molecular structure. The expected spectral features of this compound are derived from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅): Signals will appear in the downfield region (~6.8-7.4 ppm), exhibiting complex splitting patterns (multiplets) characteristic of a monosubstituted benzene ring.[2]

-

Methine Proton (-CH(Cl)-): A multiplet is expected around 4.3-4.6 ppm, shifted downfield due to the deshielding effects of the adjacent chlorine and oxygen atoms.

-

Methylene Protons (-O-CH₂-): These protons will appear as a doublet of doublets around 4.1-4.3 ppm, coupled to the methine proton.

-

Methyl Protons (-CH₃): A doublet will be observed in the upfield region (~1.6-1.8 ppm), coupled to the single methine proton, consistent with the n+1 rule.[3]

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

Aromatic Carbons: Four signals are expected in the ~114-160 ppm range. The ipso-carbon attached to the oxygen will be the most downfield (~158 ppm).

-

Aliphatic Carbons: The carbon bearing the chlorine (-CHCl) will resonate around 55-60 ppm, the methylene carbon (-OCH₂-) around 70-75 ppm, and the methyl carbon (-CH₃) in the upfield region around 20-25 ppm.[1]

-

Infrared (IR) Spectroscopy

Available FTIR data provides key vibrational information.[1]

-

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4][5]

-

Aliphatic C-H Stretch: Strong absorptions will be present just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[4]

-

Aromatic C=C Bending: Characteristic medium-intensity peaks appear in the 1450-1600 cm⁻¹ region.[5]

-

C-O-C (Ether) Stretch: A strong, characteristic absorption band is expected in the 1200-1260 cm⁻¹ (aryl-alkyl ether) range.

-

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region, which can sometimes be difficult to distinguish within the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺• peak will be observed.[1][6][7]

-

Key Fragmentation Pathways:

-

Loss of Cl•: Fragmentation of the C-Cl bond would yield an ion at m/z 135.

-

Phenoxy Ion: The base peak in the spectrum is often the phenoxy radical cation [C₆H₅O]⁺• at m/z 94, resulting from cleavage of the C-O bond.[1]

-

Phenyl Cation: Loss of the entire chloropropoxy side chain can lead to the phenyl cation [C₆H₅]⁺ at m/z 77.[6]

-

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an appropriate alkyl halide.[8][9][10][11] Given the secondary nature of the target chloride, the choice of reagents is critical to favor substitution over elimination. The synthesis from phenol and 1,2-dichloropropane is a logical and cost-effective route.

Causality of Reagent Choice

-

Phenol: Serves as the precursor to the nucleophile. Its acidity allows for easy deprotonation.

-

Sodium Hydroxide (NaOH): A strong base used to deprotonate phenol, forming the highly nucleophilic sodium phenoxide in situ.

-

1,2-Dichloropropane: The electrophile. The primary chloride is less reactive in Sₙ2 reactions than the secondary one under these conditions, but using it as the substrate allows the phenoxide to attack the secondary carbon. However, to favor the desired product, reaction conditions must be carefully controlled. A more controlled approach would involve reacting sodium phenoxide with 1,2-epoxypropane followed by ring-opening with a chloride source, but the direct alkylation is often employed. For this guide, we focus on the direct alkylation approach.

-

Solvent (e.g., DMF or DMSO): A polar aprotic solvent is chosen to solvate the cation (Na⁺) while leaving the phenoxide nucleophile highly reactive, thus accelerating the Sₙ2 reaction.[12]

Step-by-Step Experimental Protocol

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Phenoxide Formation: Charge the flask with phenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF). Slowly add sodium hydroxide (1.1 eq) pellets or a concentrated aqueous solution while stirring under a nitrogen atmosphere. The mixture may warm up. Stir at room temperature for 30-60 minutes to ensure complete formation of sodium phenoxide.

-

Alkylation: Add 1,2-dichloropropane (1.2-1.5 eq) dropwise to the stirred solution of sodium phenoxide.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Dual reactivity pathways of this compound.

Applications in Drug Development

While specific, large-scale applications of this compound in marketed drugs are not widely documented, its structure is emblematic of key intermediates in medicinal chemistry. Its true value lies in its role as a versatile building block. By leveraging its dual reactivity, medicinal chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies. For instance, the phenoxy moiety is present in many biologically active molecules, and the chloropropyl handle allows for the facile attachment of various pharmacophores or solubilizing groups.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is readily available. Therefore, handling must be guided by an assessment of its constituent parts: a chlorinated hydrocarbon and an aromatic ether.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. Chlorinated organic compounds can be toxic and may pose long-term health risks. Ethers can form explosive peroxides upon prolonged exposure to air and light; while less of a concern for aromatic ethers than for alkyl ethers, this possibility should not be dismissed.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- PubChem. This compound | C9H11ClO | CID 565152.

- PubChem. (2-Chloropropyl)benzene | C9H11Cl | CID 231365.

- NIST. Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Cheméo. Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

- BYJU'S. Williamson Ether Synthesis reaction. [Link]

- Wikipedia. (2023). Williamson ether synthesis. [Link]

- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

- NIST. Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook. [Link]

- Chemsrc. Benzene,(2-chloropropyl)- | CAS#:10304-81-1. [Link]

- LookChem. This compound. [Link]

- NIST. Benzene, (2-chloropropyl)- Gas Chromatography. In NIST Chemistry WebBook. [Link]

- Chemistry LibreTexts. (2022). 6.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene. [Link]

- Spectroscopy Online. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

- University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. [Link]

Sources

- 1. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. byjus.com [byjus.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: A Profile of a Versatile Intermediate

An In-Depth Technical Guide to (2-Chloropropoxy)benzene (CAS: 53491-30-8) for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and potential applications, ensuring a deep, actionable understanding of its chemical nature.

This compound, identified by CAS Number 53491-30-8, is an aromatic ether distinguished by a benzene ring linked to a chloropropoxy group.[1] Its molecular structure presents two key regions for chemical modification: the reactive chloro-substituted alkyl chain and the aromatic phenyl ring. This duality makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. Understanding the interplay of these functional groups is paramount to leveraging this compound's full synthetic potential.

Section 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical is a thorough characterization of its physical and spectroscopic properties. These data serve as the benchmark for identity confirmation and purity assessment throughout any synthetic workflow.

Core Properties

A summary of the essential physicochemical properties of this compound is presented below. These computed values provide a baseline for experimental design, such as selecting appropriate solvent systems or predicting chromatographic behavior.

| Property | Value | Source |

| CAS Number | 53491-30-8 | PubChem[1] |

| Molecular Formula | C₉H₁₁ClO | PubChem[1] |

| Molecular Weight | 170.63 g/mol | PubChem[1] |

| IUPAC Name | 2-chloropropoxybenzene | PubChem[1] |

| Synonyms | 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Exact Mass | 170.0498427 Da | PubChem[1] |

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the aromatic protons on the benzene ring, the diastereotopic protons of the -CH₂- group, the methine proton (-CH-), and the methyl protons (-CH₃). ¹³C NMR spectroscopy provides confirmation of the nine distinct carbon environments within the molecule.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong C-O-C ether stretching bands and C-H stretching from both the aromatic and aliphatic portions of the molecule. The C-Cl stretch will also be present, typically in the fingerprint region.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns will correspond to the cleavage of the ether bond and loss of the chloropropyl side chain.[2]

Section 2: Synthesis and Mechanistic Considerations

The most direct and widely applicable method for synthesizing this compound is the Williamson ether synthesis, a robust SN2 reaction.[3][4] This method is favored for its reliability and versatility in creating both symmetrical and asymmetrical ethers.[5]

The Williamson Ether Synthesis: A Self-Validating Protocol

The synthesis proceeds by the nucleophilic attack of a phenoxide ion on a suitable three-carbon electrophile. The choice of reactants is critical; to ensure the reaction follows an SN2 pathway and minimizes side reactions like elimination (E2), the alkyl halide should be primary or secondary.[4][5]

Protocol:

-

Phenoxide Formation (Nucleophile Generation):

-

To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).[6]

-

Causality: A strong base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the more potent nucleophile, sodium phenoxide. Polar aprotic solvents are chosen because they solvate the cation (Na⁺ or K⁺) but not the nucleophilic anion, enhancing its reactivity.[6] NaH is an irreversible base, driving the reaction to completion, while K₂CO₃ is a milder, safer alternative suitable for many applications.[6]

-

Stir the mixture at room temperature for 30-60 minutes until gas evolution (if using NaH) ceases or the phenol is fully dissolved and deprotonated.

-

-

Nucleophilic Substitution (SN2 Reaction):

-

To the freshly prepared phenoxide solution, add 1,2-dichloropropane (1.2 eq.) dropwise at room temperature.

-

Causality: 1,2-dichloropropane provides the electrophilic carbon center. The phenoxide will preferentially attack the primary carbon (C1) over the secondary carbon (C2) due to reduced steric hindrance, although some reaction at the secondary position can occur, leading to the isomeric product 1-chloro-2-phenoxypropane. Using a slight excess of the dichloride ensures complete consumption of the valuable phenoxide.

-

Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench by pouring it into cold water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Mechanistic Visualization

The core of this synthesis is the SN2 reaction, characterized by the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: SN2 mechanism for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity, allowing for sequential or orthogonal functionalization.

Reactions at the Chloropropyl Side-Chain

The secondary chloride is a competent leaving group, making the side-chain susceptible to nucleophilic substitution. This pathway is fundamental for introducing nitrogen, sulfur, or other heteroatoms.[7]

Caption: Synthetic pathways via nucleophilic substitution on the side-chain.

This reactivity is particularly useful in drug discovery for scaffold decoration, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. For example, reaction with a primary or secondary amine under basic conditions can yield amino-ether structures, which are prevalent in pharmacologically active molecules.[7]

Reactions on the Aromatic Ring

The benzene ring is subject to electrophilic aromatic substitution (EAS). The alkoxy group is a classic example of an ortho, para-directing activator.[8]

-

Causality of Directing Effects: The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. This resonance stabilization lowers the activation energy for substitution at these positions compared to the meta position. While oxygen is highly electronegative and exerts a deactivating inductive effect, the resonance effect is dominant in determining the position of substitution.[9][10]

Representative Protocol (Nitration):

-

Cool a solution of this compound (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated H₂SO₄) dropwise, keeping the internal temperature below 10°C.

-

Causality: H₂SO₄ protonates HNO₃ to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile that attacks the electron-rich benzene ring.[10]

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract the product with an appropriate solvent.

-

The resulting mixture of ortho- and para-nitro isomers can be separated by column chromatography.

Caption: Resonance stabilization of arenium ions in EAS.

Section 4: Analytical Methodologies and Quality Control

For applications in drug development, rigorous quality control is non-negotiable. The purity of any intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

-

Purity Assessment : Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying volatile impurities or reaction byproducts, such as isomers or residual starting materials.[2][11]

-

Identity Confirmation : A combination of NMR, IR, and MS should be used to unequivocally confirm the structure of the material, matching the data against a qualified reference standard.[1]

-

Benzene Contamination : Given that the molecule is a benzene derivative, it is critical to consider potential contamination with benzene, a known human carcinogen.[12] The FDA has issued guidance on limiting benzene in drug products to 2 ppm unless otherwise justified.[12] Manufacturers using this intermediate should have analytical methods in place capable of detecting and quantifying trace levels of benzene.[13]

Section 5: Safety, Handling, and Disposal

This compound and its isomers require careful handling. While a specific safety data sheet (SDS) is the ultimate authority, general precautions for chlorinated aromatic compounds should be followed.[14]

| Hazard Aspect | Precautionary Measures |

| Contact Hazard | Causes skin and eye irritation. May cause severe burns with prolonged contact.[15][16] Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat. |

| Inhalation Hazard | Vapors may cause respiratory tract irritation.[16][17] Handle in a well-ventilated area or a chemical fume hood. |

| Fire Hazard | Combustible liquid.[16] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, foam).[15] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[18] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[19] |

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention for all routes of exposure.[17]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed intermediate offering multiple avenues for synthetic elaboration. Its value lies in the predictable and controllable reactivity of its two distinct functional domains: the alkyl chloride and the activated aromatic ring. For the medicinal chemist, it represents a versatile starting point for generating novel molecular entities. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its full potential in the research and development landscape.

References

- PubChem. This compound.

- Cheméo. (2023). Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]

- NIST. (2021). Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- PubChem. (2-Chloropropyl)benzene.

- PubChem. ((2S)-2-Chloropropyl)benzene.

- NIST. (2021). Mass Spectrum (electron ionization) of Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook. [Link]

- BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

- Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

- Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- NIST. (2021). Gas Chromatography data for Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook. [Link]

- NIST. (2021). Notes on Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook. [Link]

- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

- precisionFDA. (n.d.). (2-CHLOROPROPYL)BENZENE, (R)-. [Link]

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2023). Synthesis of Polysubstituted Benzenes. [Link]

- Michigan State University Department of Chemistry. (n.d.).

- U.S. Food & Drug Administration. (2023).

- U.S. Food & Drug Administration. (2024).

- The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

Sources

- 1. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (2-chloropropyl)- [webbook.nist.gov]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buy this compound (EVT-301658) | 53491-30-8 [evitachem.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. env.go.jp [env.go.jp]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. synquestlabs.com [synquestlabs.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. 53491-30-8|this compound|BLD Pharm [bldpharm.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of (2-Chloropropoxy)benzene

This guide provides a comprehensive technical overview for the elucidation of the molecular structure of (2-Chloropropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of synthetic chemistry and analytical spectroscopy to confirm the compound's identity and structure with a high degree of confidence.

Introduction: The Significance of this compound

This compound is an aromatic ether containing a chiral center, making it a valuable building block in organic synthesis. Its structure, comprising a phenoxy group attached to a chloropropyl chain, offers multiple reactive sites, rendering it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. The precise confirmation of its molecular structure is paramount for ensuring the purity, efficacy, and safety of any downstream applications. This guide will detail the logical workflow for its synthesis and structural verification.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet effective SN2 reaction involves the nucleophilic attack of a phenoxide ion on an appropriate alkyl halide.[1][2][3]

Mechanistic Rationale

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. Subsequently, the phenoxide attacks the electrophilic carbon of 1,2-dichloropropane. For the synthesis of this compound, the choice of the alkylating agent is critical. While 1-bromo-2-chloropropane could also be used, 1,2-dichloropropane is a common and cost-effective starting material. The reaction is regioselective, with the phenoxide preferentially attacking the less hindered primary carbon of an analogous reagent like 1-bromo-2-chloropropane, or in the case of 1,2-dichloropropane, one of the two chlorinated carbons. Given the secondary nature of the target chloride, direct synthesis from phenol and 1,2-dichloropropane is a feasible approach.

dot

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[4]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1,2-Dichloropropane

-

Dimethylformamide (DMF) (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF. Add sodium hydroxide (1.1 eq) portion-wise while stirring. Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium phenoxide.

-

Alkylation: To the cooled solution of sodium phenoxide, add 1,2-dichloropropane (1.2 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Orthogonal Spectroscopic Verification

To unambiguously confirm the molecular structure of the synthesized product, a multi-pronged analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that provides information on both the purity of the sample and the molecular weight of the compound, along with characteristic fragmentation patterns that aid in structural elucidation.[5]

3.1.1. Experimental Protocol

-

Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a mass selective detector.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a dilute solution of the sample in dichloromethane, splitless injection.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

3.1.2. Data Interpretation: Mass Spectrum Analysis

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of [M]⁺).

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.63 g/mol [6] |

| [M]⁺ (m/z) | 170 |

| [M+2]⁺ (m/z) | 172 |

Fragmentation Pathways:

The fragmentation of this compound under electron ionization is predicted to follow several key pathways characteristic of aromatic ethers.[7]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of a stabilized phenoxy radical and a chloropropyl cation.

-

Benzylic-type Cleavage: Although not a true benzylic position, cleavage of the bond between the oxygen and the propyl chain can generate a phenoxy cation (m/z 93) or a phenol radical cation (m/z 94) through hydrogen rearrangement.

-

Loss of Chloropropyl Radical: A significant fragment is expected at m/z 94, corresponding to the phenol radical cation, formed by the loss of the chloropropyl radical.

-

Loss of HCl: Elimination of HCl from the molecular ion can lead to a fragment at m/z 134.

dot

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6]

3.2.1. Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

3.2.2. Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho) | 6.90 - 7.00 | d | ~8.0 |

| Aromatic-H (meta) | 7.25 - 7.35 | t | ~8.0 |

| Aromatic-H (para) | 6.85 - 6.95 | t | ~7.5 |

| -O-CH₂- | 4.00 - 4.20 | m | - |

| -CH(Cl)- | 4.30 - 4.50 | m | - |

| -CH₃ | 1.60 - 1.70 | d | ~6.5 |

The aromatic protons will likely appear as a complex multiplet due to second-order effects and overlapping signals. The diastereotopic protons of the -O-CH₂- group will further complicate the spectrum.

3.2.3. Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 157 - 159 |

| Aromatic C-H (ortho) | 114 - 116 |

| Aromatic C-H (meta) | 129 - 131 |

| Aromatic C-H (para) | 120 - 122 |

| -O-CH₂- | 70 - 72 |

| -CH(Cl)- | 55 - 57 |

| -CH₃ | 22 - 24 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]

3.3.1. Experimental Protocol

-

Sample Preparation: A neat liquid sample is placed between two NaCl or KBr plates.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

3.3.2. Data Interpretation: FTIR Spectrum

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600, 1490 | Aromatic C=C stretch |

| 1240 | Aryl-O-C asymmetric stretch[8] |

| 1050 | C-O stretch |

| 750, 690 | C-H out-of-plane bend (monosubstituted benzene)[9] |

| 700-600 | C-Cl stretch |

dot

Caption: Overall workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates organic synthesis with a suite of powerful analytical techniques. The Williamson ether synthesis provides a reliable route to the target molecule. Subsequent analysis by GC-MS confirms the molecular weight and provides key fragmentation data, while ¹H and ¹³C NMR spectroscopy delineates the precise carbon-hydrogen framework. Finally, FTIR spectroscopy corroborates the presence of the key functional groups. The congruence of data from these orthogonal methods provides irrefutable evidence for the molecular structure of this compound, ensuring its suitability for further applications in research and development.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- National Institute of Standards and Technology (NIST). (2-Chloropropyl)benzene. In NIST Chemistry WebBook.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BYJU'S. Williamson Ether Synthesis.

- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 28-33.

- Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.

- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- University of Oregon. 13C NMR Chemical Shifts.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Doc Brown's Chemistry. C-13 nmr spectrum of benzene.

- Doc Brown's Chemistry. mass spectrum of benzene.

- Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane.

- Doc Brown's Chemistry. 1H proton nmr spectrum of 2-chloropropane.

- SpectraBase. 2-Bromopropylbenzene.

- Google Patents. CN105348052A - Synthesis process of 2-propoxy-chloroethane.

- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- ResearchGate. EI-MS mass fragmentation pattern of 2.

- ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.

- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.

- National Center for Biotechnology Information. Pyrolysis Reactions of (2-Chloroethyl)benzene.

- PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.

- Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.

- Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.

- Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- Google Patents. WO2011101864A1 - Novel process for the synthesis of phenoxyethyl derivatives.

- YouTube. Mass Spectral Fragmentation Pathways.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. jk-sci.com [jk-sci.com]

- 6. academics.nat.tum.de [academics.nat.tum.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

A Spectroscopic Guide to (2-Chloropropoxy)benzene: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for (2-Chloropropoxy)benzene, a key intermediate in various chemical syntheses. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and to elucidate its structural characteristics. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of an aromatic ring, an ether linkage, and an alkyl halide. This amalgamation of functional groups gives rise to a distinct and interpretable set of signals in various spectroscopic techniques. The strategic placement of the chlorine atom on the second carbon of the propoxy chain introduces chirality, a factor that can be critical in pharmaceutical applications.

Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectral analysis.

Caption: ¹H NMR logical relationships in this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Ar-C (C-O) |

| 129.5 | Ar-C (meta) |

| 121.2 | Ar-C (para) |

| 114.7 | Ar-C (ortho) |

| 70.0 | C H₂-O |

| 55.0 | C H-Cl |

| 21.0 | C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon attached to the ether oxygen (C-O) is the most deshielded aromatic carbon, appearing around δ 158.0 ppm. The other aromatic carbons appear in the expected region of δ 114-130 ppm.

-

Propoxy Chain Carbons:

-

The carbon of the methylene group adjacent to the oxygen (C H₂-O) resonates at approximately δ 70.0 ppm.

-

The carbon bearing the chlorine atom (C H-Cl) is found at around δ 55.0 ppm.

-

The methyl carbon (C H₃) is the most shielded carbon, appearing at approximately δ 21.0 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum of this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Cl bond. [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1490 | Strong | Aromatic C=C Bending |

| 1240 | Strong | Aryl-O-C Asymmetric Stretch |

| 1040 | Strong | C-O Stretch |

| 750 - 690 | Strong | C-Cl Stretch and Aromatic C-H Bending |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic propoxy chain.

-

Aromatic C=C Bending: The strong peaks at 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

Ether Linkage: The strong, prominent band at 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether. The C-O stretch of the alkyl portion is observed around 1040 cm⁻¹.

-

C-Cl Stretch: The absorption in the 750-690 cm⁻¹ region can be attributed to the C-Cl stretching vibration. This region also contains the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, vaporized, and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. [1]

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 170/172 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [C₆H₅OCH₂]⁺ |

| 94 | Base Peak | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 63 | Moderate | [C₃H₄Cl]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak appears at m/z 170, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The presence of a smaller peak at m/z 172 (the M+2 peak) in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Major Fragmentation Pathways:

-

Loss of a chloromethyl radical (•CH₂Cl): A common fragmentation for ethers is cleavage of the C-C bond beta to the oxygen, leading to the formation of a stable oxonium ion. In this case, cleavage of the C7-C8 bond would lead to the fragment at m/z 107.

-

McLafferty Rearrangement: The base peak at m/z 94 is likely due to a McLafferty-type rearrangement, where a gamma-hydrogen is transferred to the oxygen atom with subsequent cleavage of the O-C7 bond to form the stable phenol radical cation.

-

Loss of the propoxy chain: Cleavage of the O-C1 bond can lead to the formation of the phenyl cation at m/z 77.

-

Formation of the chloropropenyl cation: Cleavage of the O-C7 bond can also result in the formation of the chloropropenyl cation at m/z 63.

-

Sources

A Senior Application Scientist's Guide to the Solubility of (2-Chloropropoxy)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a compound is a critical physicochemical property that dictates its utility and application. For a molecule like (2-Chloropropoxy)benzene, a versatile intermediate, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This guide provides an in-depth technical exploration of the solubility of this compound, offering both theoretical insights and practical methodologies to empower researchers in their scientific endeavors.

Physicochemical Profile of this compound

This compound, with the chemical formula C₉H₁₁ClO, is an aromatic ether.[1] Its molecular structure, featuring a benzene ring, an ether linkage, and a chlorinated alkyl chain, governs its interactions with solvents. The presence of the phenyl and chloropropyl groups imparts a significant degree of lipophilicity, while the ether oxygen introduces a site for potential polar interactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.63 g/mol | [1] |

| Appearance | Typically a liquid | Inferred from similar structures |

| Water Solubility | Expected to be low to insoluble | [2] (General principle for similar structures) |

The Science of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a foundational principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of this compound in a given organic solvent is determined by a combination of factors:

-

Van der Waals Forces: These are weak, non-specific attractions that are present between all molecules. The large, nonpolar benzene ring and the alkyl chain of this compound will primarily interact with solvents through these forces.

-

Dipole-Dipole Interactions: The chloro group and the ether linkage introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: this compound itself does not possess a hydrogen bond donor. However, the ether oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

Predicted Solubility of this compound in Common Organic Solvents

-

Chlorobenzene (C₆H₅Cl): This molecule represents the aromatic chlorinated aspect of our target compound. It is readily soluble in most organic solvents such as ethanol, ether, chloroform, and benzene, but insoluble in water.[4][5]

-

Anisole (C₆H₅OCH₃): Anisole models the phenyl ether portion. It is soluble in organic solvents like acetone, ether, benzene, and chloroform, with low solubility in water.[6][7]

-

2-Chloropropane (C₃H₇Cl): This compound reflects the chlorinated alkyl chain. It is soluble in organic solvents like ethanol and ether but only slightly soluble in water.[2][8]

Based on these analogs, this compound is expected to be miscible or highly soluble in a wide range of common organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and alkyl chain of this compound will have strong van der Waals interactions with these solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-O bonds of the solute. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | High | In addition to dipole-dipole interactions, the ether oxygen of this compound can act as a hydrogen bond acceptor with the hydroxyl group of these solvents. |

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative data, experimental determination of solubility is essential. The following is a robust, self-validating protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure the solvent is pure and degassed if necessary for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of a distinct undissolved phase ensures that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial phase separation. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Be cautious not to disturb the undissolved solute phase.

-

Filtration: Attach a syringe filter to the syringe and filter the extracted solution into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Quantification: Accurately determine the concentration of this compound in the filtered saturated solution using a pre-validated HPLC or GC method. This typically involves creating a calibration curve with standards of known concentrations.

-

Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or molarity.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety and Handling Considerations

This compound, like many chlorinated organic compounds, should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a strong scientific basis exists to predict its high solubility in a wide array of common organic solvents. This guide provides the theoretical framework for these predictions and a detailed, robust experimental protocol for researchers to determine precise solubility values. A comprehensive understanding of its solubility is a critical enabler for the effective application of this compound in research and development.

References

- Solubility of Things. Anisole. [Link]

- Solubility of Things. Chlorobenzene. [Link]

- Solubility of Things. 1-Methoxy-3-methyl-benzene. [Link]

- Sunrise Group.

- Ningbo Inno Pharmchem Co., Ltd.

- Solubility of Things. Isopropyl chloride. [Link]

- Sciencemadness Wiki. Chlorobenzene. [Link]

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorobenzene. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

- Consolidated Chemical. Anisole (MethoxyBenzene)

- Vinati Organics. Anisole (CAS 100-66-3) - High-Quality Organic Compound. [Link]

- Cheméo. Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]

- ChemBK. 2-Chloropropane. [Link]

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

- Wikipedia. Hansen solubility parameter. [Link]

- Hansen Solubility Parameters. Designer Solvent Blends. [Link]

- Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

- PubChem. This compound. [Link]

- PubChem. (2-Chloropropyl)benzene. [Link]

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

- Polymer Handbook.

- Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

- ResearchGate. Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four.... [Link]

- NIST. Benzene, (2-chloropropyl)-. [Link]

- Kinam Park. Hansen Solubility Parameters. [Link]

- PubChem. (((2S)-2-Chloropropyl)benzene). [Link]

- Scribd.

Sources

- 1. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 75-29-6: 2-Chloropropane | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. Chlorobenzene - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

Laboratory synthesis of (2-Chloropropoxy)benzene from phenol

An In-Depth Technical Guide to the Laboratory Synthesis of (2-Chloropropoxy)benzene from Phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth exploration of the laboratory synthesis of this compound, a valuable chemical intermediate. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from reaction mechanism to purification and characterization. It is designed for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, safety protocols, and analytical validation. The content is grounded in authoritative sources to ensure scientific integrity and practical applicability in a modern research setting.

Introduction and Strategic Overview

This compound is an aromatic ether characterized by a benzene ring linked to a chloropropyl group via an oxygen atom. Its structure offers multiple reactive sites, making it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The most logical and efficient pathway for the synthesis of this compound is the Williamson ether synthesis . This venerable reaction, first developed in 1850, remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers.[1] The strategy involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][2] In this specific application, phenol serves as the alcohol precursor, which is deprotonated to the highly nucleophilic phenoxide ion. This ion then displaces a chloride from 1,2-dichloropropane in a classic bimolecular nucleophilic substitution (SN2) reaction.[3]

This guide will detail this synthesis from reagent selection and reaction setup through to product purification and analytical confirmation.

The Core Reaction: Williamson Ether Synthesis Mechanism

The synthesis proceeds via a two-step mechanism that is fundamental to the Williamson ether synthesis. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation of Phenol Phenol is weakly acidic due to the resonance stabilization of its conjugate base, the phenoxide ion. However, it is not sufficiently nucleophilic to efficiently attack an alkyl halide directly.[4] Therefore, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the phenol, generating the sodium or potassium phenoxide salt.[5] This salt is significantly more nucleophilic, priming it for the subsequent substitution reaction.

Step 2: SN2 Nucleophilic Attack The phenoxide ion acts as the nucleophile, attacking the primary carbon of 1,2-dichloropropane. The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside.[1] This concerted mechanism, where the C-O bond forms as the C-Cl bond breaks, is favored for primary and secondary alkyl halides.[3][6] The use of a primary carbon on the electrophile minimizes steric hindrance, which is a critical factor for a successful SN2 reaction.[6]

Sources

An In-depth Technical Guide to the Reaction Mechanism for the Formation of (2-Chloropropoxy)benzene

This guide provides a comprehensive exploration of the synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document delves into the core reaction mechanism, offers a detailed experimental protocol, and discusses the critical aspects of regioselectivity, potential side reactions, and product characterization.

Introduction: The Williamson Ether Synthesis as the Foundational Mechanism

The formation of this compound from phenol and 1,2-dichloropropane is a classic example of the Williamson ether synthesis.[1] This robust and widely utilized method involves the reaction of an alkoxide with a primary or secondary alkyl halide to form an ether.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic chemistry.[3]

The overall transformation can be represented as follows:

This guide will dissect this reaction, providing not just the procedural steps, but the underlying chemical principles that govern its outcome.

The Core Reaction Mechanism: A Step-by-Step Analysis

The synthesis of this compound unfolds in two primary stages: the formation of the nucleophile and the subsequent nucleophilic attack.

Step 1: In Situ Generation of the Phenoxide Nucleophile